4-(2,6-Dichlorophenyl)piperidine

説明

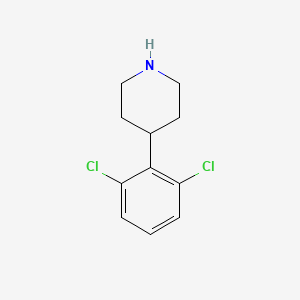

4-(2,6-Dichlorophenyl)piperidine is a piperidine derivative featuring a 2,6-dichlorophenyl substituent at the 4-position of the piperidine ring. This compound serves as a critical intermediate in synthesizing pharmacologically active molecules, notably the NOP (Nociceptin Opioid Peptide) receptor antagonist SB612111 . Its structural uniqueness lies in the orthogonal spatial arrangement between the piperidine ring and the aromatic dichlorophenyl group, a conformation crucial for receptor binding and antagonistic activity . The synthesis involves multi-step reactions starting from 2,6-dichlorobenzaldehyde, with moderate yields reported in key steps, such as the reduction of intermediate imides using borane-dimethyl sulfide complexes .

特性

IUPAC Name |

4-(2,6-dichlorophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSOOIJVCGFMHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468679 | |

| Record name | 4-(2,6-dichlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82211-90-3 | |

| Record name | 4-(2,6-dichlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of piperidine derivatives are highly sensitive to substituent patterns and ring modifications. Below is a detailed comparison of 4-(2,6-dichlorophenyl)piperidine with analogous compounds:

Substituent Effects on the Aromatic Ring

Key Observations :

- Chlorine vs. Methoxy Groups : The electron-withdrawing chlorine atoms in this compound enhance electrophilicity and stabilize receptor interactions via halogen bonding. In contrast, methoxy groups in trimethoxyphenyl derivatives increase steric bulk and electron density, favoring interactions with hydrophobic pockets .

- Substituent Position: The 2,6-dichloro configuration enforces a perpendicular phenyl-piperidine orientation, critical for NOP receptor binding. In contrast, 3,4-dichloro or phenoxy substitutions (e.g., 4-(3,4-dichlorophenoxy)piperidine) adopt planar conformations, reducing receptor specificity .

Piperidine Ring Modifications

Key Observations :

- N-Functionalization : Acetylation or sulfonylation (e.g., 1-[(2,6-dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid) modifies solubility and introduces acidic/basic moieties, broadening pharmacokinetic profiles .

Pharmacological Activity

- NOP Receptor Antagonism: The 2,6-dichloro substitution in this compound is essential for competitive antagonism, as demonstrated by its role in SB612111. This contrasts with 2,6-dimethylphenyl analogs (e.g., N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide), which lack halogen bonding and exhibit weaker receptor affinity .

- Antimicrobial Activity : Piperidine derivatives with aryl substituents (e.g., 2,6-bis(trimethoxyphenyl)piperidin-4-one) show enhanced antibacterial activity due to improved membrane penetration via hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。